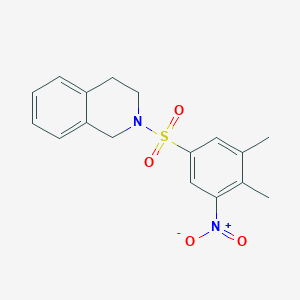

2-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

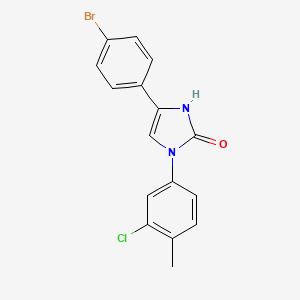

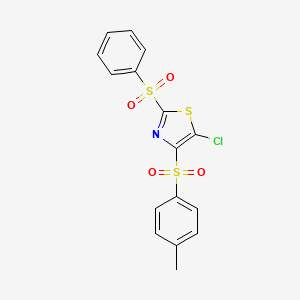

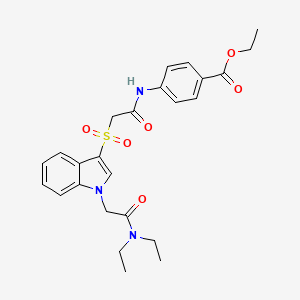

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline, but the nitrogen atom is in the 1-position in the ring, not the 2-position . The compound also contains a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain an isoquinoline ring, with a sulfonyl group attached at the 2-position. The sulfonyl group would be further substituted with a 3,4-dimethyl-5-nitrobenzene group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro group, the sulfonyl group, and the isoquinoline ring. Each of these groups can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The sulfonyl group could influence the compound’s solubility in various solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives involves multiple steps, including condensation, reduction, and cyclization reactions. These compounds exhibit a range of chemical properties that make them valuable for further chemical modifications and potential applications in pharmaceuticals and materials science.

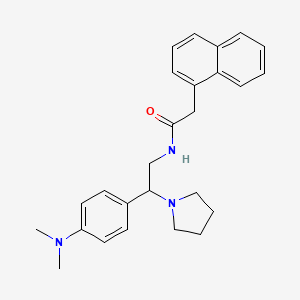

Synthesis and Anticoagulant Activity : A series of 1-aryl-3,3-dimethyl-3,4-dihydroisoquinolines were synthesized through a one-pot condensation process, showing potential anticoagulant activity. This process demonstrates the versatility of tetrahydroisoquinoline derivatives in synthesizing compounds with potential medical applications (Glushkov et al., 2006).

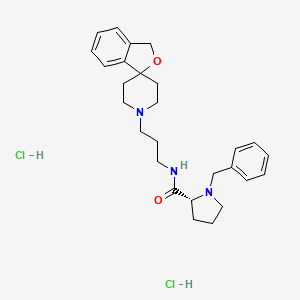

Crystal Structure and Docking Studies : The crystal structure analysis and docking studies of tetrahydroisoquinoline derivatives reveal their interactions with biological targets, such as DNA. These interactions, characterized by minor-groove binding without intercalation, indicate potential applications in designing molecules with specific biological activities (Kolade et al., 2020).

Local Anesthetic Activity and Toxicity Evaluation : Derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline were synthesized and evaluated for their local anesthetic activity, acute toxicity, and structure–toxicity relationship. These studies are crucial for understanding the therapeutic potential and safety of new chemical entities (Azamatov et al., 2023).

Metal Complex Formation : The ability to form metal complexes highlights the potential use of tetrahydroisoquinoline derivatives in materials science and catalysis. The study of these complexes provides insights into their structural and electronic properties, which could be leveraged in various technological applications (Sokol et al., 2004).

Anticancer Agents Synthesis : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents showcases the potential therapeutic applications of these compounds. The modifications on the phenyl ring aim to enhance the cytotoxicity against cancer cell lines, demonstrating the role of chemical synthesis in drug discovery (Redda et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dimethyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-12-9-16(10-17(13(12)2)19(20)21)24(22,23)18-8-7-14-5-3-4-6-15(14)11-18/h3-6,9-10H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKRRNQXYSRDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)